2-Hydroxyfelbamate

Vue d'ensemble

Description

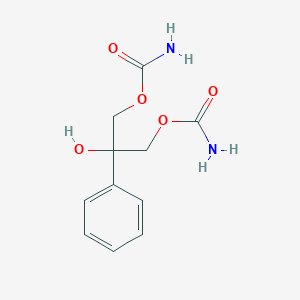

2-Hydroxyfelbamate is a carbamate ester, a tertiary alcohol, and a member of benzyl alcohols . It is a natural product found in Caenorhabditis elegans .

Synthesis Analysis

Only 50% of an administered dose of felbamate, a related compound, is metabolized in the liver by CYP3A4 and CYP2E1 to form two hydroxylated metabolites, one of which is 2-Hydroxyfelbamate . It has also been found to decrease bile acid synthesis in the liver, attributed to its ability to inhibit specific enzymes belonging to the cytochrome P450 (CYP) family, which are involved in bile acid metabolism.Molecular Structure Analysis

The molecular formula of 2-Hydroxyfelbamate is C11H14N2O5 . Its molecular weight is 254.24 g/mol . The IUPAC name is (3-carbamoyloxy-2-hydroxy-2-phenylpropyl) carbamate .Physical And Chemical Properties Analysis

2-Hydroxyfelbamate has a molecular weight of 254.24 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . It has 7 freely rotating bonds . The exact mass is 254.09027155 g/mol .Applications De Recherche Scientifique

2-Hydroxyfelbamate: A Comprehensive Analysis of Scientific Research Applications

Epilepsy Treatment Research: 2-Hydroxyfelbamate (2-OH-FBM) is a metabolite of felbamate, which was previously used to treat epilepsy. Although felbamate was withdrawn due to severe adverse effects, 2-OH-FBM continues to be studied for its potential applications in epilepsy treatment research.

Metabolic Pathway Studies: Research into the metabolic pathways of felbamate has identified 2-Hydroxyfelbamate as a significant metabolite. Understanding its role in these pathways can provide insights into the drug’s metabolism and potential toxicological effects .

Neuropharmacology: As a metabolite of a neuroactive drug, 2-Hydroxyfelbamate may have applications in neuropharmacological studies, particularly in understanding the mechanisms of action and the effects of felbamate on the nervous system.

Drug Metabolism Research: Studies on drug metabolism often focus on the identification and characterization of drug metabolites like 2-Hydroxyfelbamate. These studies can help predict drug interactions and optimize dosing regimens .

Toxicology: Given the history of felbamate’s adverse effects, 2-Hydroxyfelbamate may be studied in toxicological research to assess its safety profile and potential risks associated with its parent compound.

Pharmacokinetics: Pharmacokinetic research involves studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. 2-Hydroxyfelbamate’s pharmacokinetic properties, such as its bioavailability and half-life, could be areas of interest .

Mécanisme D'action

Target of Action

2-Hydroxyfelbamate, a metabolite of Felbamate, primarily targets GABA A receptors and NMDA receptors , particularly isoforms containing the NR2B subunit . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

The compound acts as a positive modulator of GABA A receptors . This means it enhances the effect of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability. It also acts as a blocker of NMDA receptors , particularly isoforms containing the NR2B subunit . This action inhibits the excitatory neurotransmitter glutamate, further reducing neuronal excitability.

Biochemical Pathways

2-Hydroxyfelbamate affects the cytochrome P450 (CYP) family of enzymes, which are involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids. It has been found to decrease bile acid synthesis in the liver by inhibiting specific enzymes of the CYP family.

Pharmacokinetics

After oral ingestion, felbamate is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . Only 50% of an administered dose is metabolized in the liver, by CYP3A4 and CYP2E1, to form two hydroxylated metabolites (para-hydroxyfelbamate and 2-hydroxyfelbamate—10–15%) . Approximately 50% of an administered dose is excreted as unchanged felbamate in urine .

Result of Action

The primary result of 2-Hydroxyfelbamate’s action is the suppression of seizure activity . By enhancing the effect of GABA and inhibiting the effect of glutamate, it reduces neuronal excitability, which can help control seizures in conditions like epilepsy .

Action Environment

The action of 2-Hydroxyfelbamate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics. Felbamate affects the pharmacokinetics of other drugs minimally, and other drugs affect the pharmacokinetics of felbamate minimally . Furthermore, the compound’s action can be affected by the patient’s liver function, as a significant portion of the drug is metabolized in the liver .

Propriétés

IUPAC Name |

(3-carbamoyloxy-2-hydroxy-2-phenylpropyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c12-9(14)17-6-11(16,7-18-10(13)15)8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H2,12,14)(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXNIAJKDLEHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439317 | |

| Record name | 2-Hydroxyfelbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyfelbamate | |

CAS RN |

109482-32-8 | |

| Record name | 2-Hydroxyfelbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyfelbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/735K2T4YFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

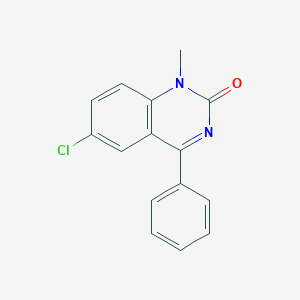

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does the research provide information on how 2-Hydroxyfelbamate might be involved in the pathway leading to PTB?

A1: Unfortunately, the research paper primarily focuses on identifying potential biomarkers using machine learning models and does not delve into the specific mechanisms of action of 2-Hydroxyfelbamate in the context of PTB []. Further research is needed to elucidate the precise role this metabolite might play in the biological pathways associated with preterm birth.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.